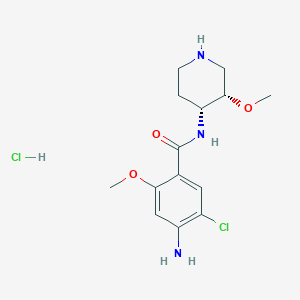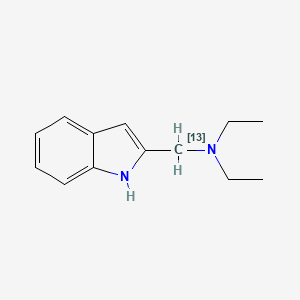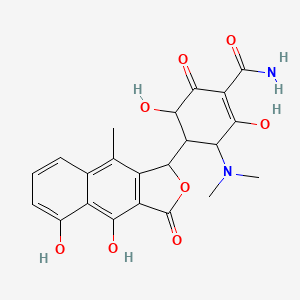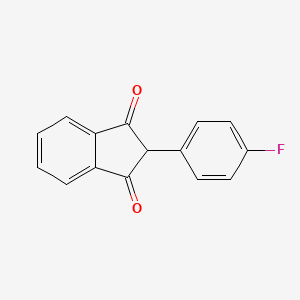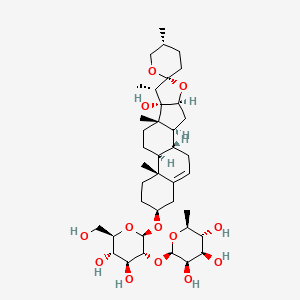
Polyhyllin VI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
For further reading on topics related to the synthesis, properties, and applications of various polymeric and chemical compounds, which might offer insights into methodologies applicable to compounds similar to Polyhyllin VI, you can explore the following references:
Yokoyama et al. (1989) discussed the synthesis of a drug conjugate using poly(ethylene glycol)-block-poly(aspartic acid) for drug delivery applications (Yokoyama et al., 1989).
Liu et al. (1996) reported on the synthesis, structure, and reactions of Poly(ethylene oxide)/V2O5 intercalative nanocomposites, highlighting their structural and physicochemical characterization (Liu et al., 1996).
Puskas et al. (2011) overviewed the precision synthesis of multifunctional poly(ethylene glycol)s using enzymatic catalysis, demonstrating a green chemistry approach for drug delivery applications (Puskas et al., 2011).
Scientific Research Applications
1. Application in Non-Small Cell Lung Cancer (NSCLC) Treatment
- Summary of the Application: PPVI, a main saponin isolated from Trillium tschonoskii Maxim (TTM), has been reported to significantly suppress the proliferation of NSCLC via the induction of apoptosis and autophagy both in vitro and in vivo .
- Methods of Application or Experimental Procedures: The anti-proliferative effect of PPVI in A549 and H1299 cells was measured and validated by MTT assay. The activation of the NLRP3 inflammasome was detected using Hoechst33324/PI staining, flow cytometry analysis, and real-time live cell imaging methods .
- Results or Outcomes: PPVI significantly increased the percentage of cells with PI signal in A549 and H1299. It induced an apoptosis-to-pyroptosis switch, and, ultimately, lytic cell death .
2. Application in Inflammatory Pain Treatment
- Summary of the Application: PPVI, a steroidal saponin, is one of the active ingredients of Paris Polyphylla. It has been found to exert an analgesic effect in CFA-induced pain mice .
- Methods of Application or Experimental Procedures: Network pharmacology and RNA-Seq identified the contribution of the MAPK signaling pathway to inflammatory pain. In the LPS/ATP-induced RAW264.7 cell model, pretreatment with PPVI for 1 h inhibited the release of IL-6 and IL-8, down-regulated expression of the P2X 7 receptor (P2X 7 R), and decreased phosphorylation of p38 and ERK1/2 components of the MAPK pathway .
- Results or Outcomes: PPVI decreased expression of IL-6 and IL-8 was observed in the serum of the inflammatory pain mice model and reduced phosphorylation of p38 and ERK1/2 in the dorsal root ganglia .
Safety And Hazards
Future Directions
Polyphyllin VI has shown potential in cancer therapy, particularly in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma12. Further research is needed to elucidate the molecular mechanism underlying polyphyllin regulation and accumulation in P. polyphylla5. Combining pyroptosis with conventional anticancer techniques has been suggested as a promising strategy for cancer treatment13.
properties
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-33(31(44)29(42)26(16-40)50-35)51-34-32(45)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34-,35-,36+,37+,38-,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWWQGPCTUQCMN-QEGKHCRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71307571 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


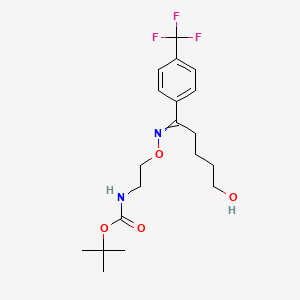

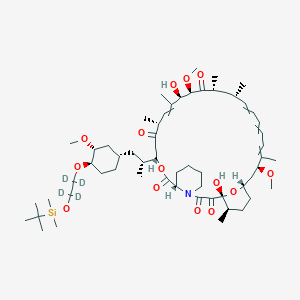
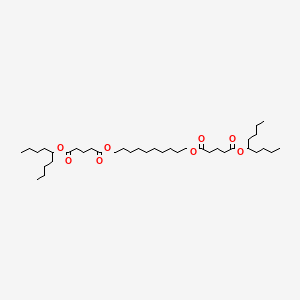
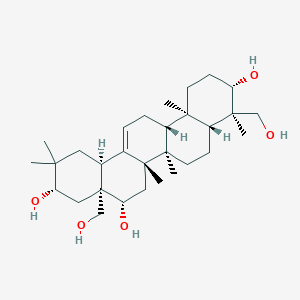
![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)
